molecular formula C14H15ClN2OS B2901177 1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)ethyl)urea CAS No. 1251577-31-7

1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2901177
CAS No.: 1251577-31-7
M. Wt: 294.8
InChI Key: XWZYUIGCOJRIDB-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)ethyl)urea is an organic compound that features a chlorobenzyl group and a thiophene ring

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)ethyl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with 2-(thiophen-3-yl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)ethyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-3-(2-(thiophen-3-yl)ethyl)urea can be compared with similar compounds such as:

    1-(4-Chlorobenzyl)-3-(2-(thiophen-2-yl)ethyl)urea: Differing by the position of the thiophene ring, this compound may exhibit different reactivity and biological activity.

    1-(4-Chlorobenzyl)-3-(2-(furan-3-yl)ethyl)urea: Featuring a furan ring instead of a thiophene ring, this compound may have distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c15-13-3-1-11(2-4-13)9-17-14(18)16-7-5-12-6-8-19-10-12/h1-4,6,8,10H,5,7,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZYUIGCOJRIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCCC2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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